(E)-3-(2-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Acrylamide derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors. For instance, photo-cross-linkable polymers based on acrylamide derivatives demonstrated significant efficiency in inhibiting mild steel corrosion in hydrochloric acid medium, showing potential for protective coatings in industrial applications (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Herbicidal Activity
Some acrylamide derivatives have been synthesized with a focus on herbicidal activities, exhibiting promising results in inhibiting photosystem II electron transport. These compounds, such as certain 2-cyanoacrylates, have shown good herbicidal activity, indicating potential applications in agriculture for weed control (Qingmin Wang, Heng Li, Yong-hong Li, & Run-qiu Huang, 2004).
Smart Polymer Solubility
Acrylamide copolymers have been developed to undergo reversible redox behavior, leading to changes in their solubility temperatures. These "smart" polymers can respond to oxidation or reduction, offering applications in areas such as drug delivery systems and responsive coatings (H. Fu, Danielle M. Policarpio, J. Batteas, & D. Bergbreiter, 2010).
Selective Recognition and Transfer
Self-assembled aggregates of certain fluoroalkylated acrylamide oligomers have shown the capability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property could be utilized in purification processes and sensor technologies (H. Sawada, Yoshiko Yoshino, M. Kurachi, T. Kawase, K. Takishita, & Toshiyuki Tanedani, 2000).
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-19-4-2-1-3-17(19)5-6-20(26)24-15-16-9-13-25(14-10-16)21(27)18-7-11-23-12-8-18/h1-8,11-12,16H,9-10,13-15H2,(H,24,26)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWDLOMVOFDNFF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.